molecular formula C10H12O3 B14462369 Methyl 2-hydroxy-3,4-dimethylbenzoate CAS No. 71477-11-7

Methyl 2-hydroxy-3,4-dimethylbenzoate

Cat. No.: B14462369
CAS No.: 71477-11-7
M. Wt: 180.20 g/mol
InChI Key: HXMXYXKWIPFMAT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,4-dimethylbenzoate is an aromatic ester derivative characterized by a benzoate core substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 2-, 3-, and 4-positions. The ester functional group (-COOCH₃) and the spatial arrangement of substituents influence its reactivity, solubility, and applications.

Properties

CAS No.

71477-11-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-hydroxy-3,4-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5,11H,1-3H3

InChI Key

HXMXYXKWIPFMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method utilizes 4-O-desmethylbarbaric acid as the starting material. The process involves two steps:

  • Acid/Base Hydrolysis : Conversion of 4-O-desmethylbarbaric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid.
  • Methylation : Esterification using methyl iodide (CH₃I) in dimethylformamide (DMF) under nitrogen protection.

Detailed Procedure

  • Step 1 (Hydrolysis) :
    • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis at 80–100°C for 4–6 hours.
    • Yield : ~95% conversion.
  • Step 2 (Methylation) :
    • Reagents : 2,4-Dihydroxy-3,6-dimethylbenzoic acid (0.084 g/mL in DMF), CH₃I (1:1.5 molar ratio).
    • Conditions : Stirring at 40°C for 85–120 minutes under nitrogen.
    • Workup : Quenching with ice water, extraction with ethyl acetate, and drying under reduced pressure.
    • Yield : 90.4%.

Key Observations

  • The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates.
  • Excessive CH₃I leads to over-methylation; precise stoichiometry is critical.

Mannich Reaction Followed by Hydrogenation

Reaction Overview

This two-step method involves:

  • Mannich Reaction : Condensation of 3,4-dihydroxy-2-methylbenzoate with morpholine and formaldehyde.
  • Catalytic Hydrogenation : Removal of the morpholine group under high-pressure H₂.

Detailed Procedure

  • Step 1 (Mannich Reaction) :
    • Reagents : 3,4-Dihydroxy-2-methylbenzoate, morpholine, formaldehyde (1:1:1 molar ratio).
    • Conditions : Reflux in acetic acid at 110°C for 5 hours.
    • Yield : 70% intermediate.
  • Step 2 (Hydrogenation) :
    • Catalyst : 5% Pd/C (50% wet).
    • Conditions : 85°C under 5–6 kg/cm² H₂ pressure for 7 hours.
    • Workup : Filtration, washing with methanol, and recrystallization.
    • Yield : 86.6%.

Key Observations

  • Morpholine acts as a transient protecting group, simplifying purification.
  • High-pressure hydrogenation ensures complete deprotection without side reactions.

Direct Esterification of 2-Hydroxy-3,4-dimethylbenzoic Acid

Reaction Overview

A one-step Fischer esterification using sulfuric acid as a catalyst.

Detailed Procedure

  • Reagents : 2-Hydroxy-3,4-dimethylbenzoic acid, methanol (excess), H₂SO₄.
  • Conditions : Reflux at 85°C for 6 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
  • Yield : 98.8%.

Key Observations

  • Methanol serves as both solvent and reactant, driving the equilibrium toward ester formation.
  • Sulfuric acid’s hygroscopic nature necessitates anhydrous conditions.

Demethylation of Methoxy-Substituted Precursors

Reaction Overview

A three-step synthesis starting from 3-hydroxy-4-methoxybenzoic acid:

  • Esterification : Formation of methyl 3-hydroxy-4-methoxybenzoate.
  • Mannich Reaction : Introduction of a dimethylaminomethyl group.
  • Hydrogenolysis and Demethylation : Removal of the methyl group.

Detailed Procedure

  • Step 1 (Esterification) :
    • Reagents : 3-Hydroxy-4-methoxybenzoic acid, methanol, H₂SO₄.
    • Yield : 98.8%.
  • Step 2 (Mannich Reaction) :
    • Reagents : Formaldehyde, dimethylamine in dioxane.
    • Yield : 70%.
  • Step 3 (Hydrogenolysis/Demethylation) :
    • Catalyst : Pd/C.
    • Conditions : 85°C under 5–6 kg/cm² H₂ for 7 hours.
    • Yield : 86.6%.

Key Observations

  • Demethylation requires careful control of hydrogen pressure to avoid over-reduction.
  • The method is scalable but involves multiple purification steps.

Comparative Analysis of Methods

Method Starting Material Steps Yield Complexity
Hydrolysis-Methylation 4-O-Desmethylbarbaric Acid 2 90.4% Moderate
Mannich-Hydrogenation 3,4-Dihydroxy-2-methylbenzoate 2 86.6% High
Direct Esterification 2-Hydroxy-3,4-dimethylbenzoic Acid 1 98.8% Low
Demethylation 3-Hydroxy-4-methoxybenzoic Acid 3 86.6% High
  • Efficiency : Direct esterification offers the highest yield (98.8%) and simplicity.
  • Scalability : The Hydrolysis-Methylation method is preferred for industrial applications due to moderate complexity and high yield.
  • Cost : Mannich-Hydrogenation involves expensive catalysts (Pd/C), increasing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzaldehyde.

    Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-hydroxy-3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-3,4-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The ester group in the target compound contrasts with the amide in and sulfonic acid in . Esters are typically more hydrolytically labile than amides but less acidic than sulfonic acids.

Physicochemical Properties

Hydrophobicity (log Pow):

  • 2-Hydroxy-3,5-bis[...]sulfonic acid : log Pow = 1.60 (calculated) .
  • This compound : Predicted to have a higher log Pow than the sulfonic acid derivative due to the absence of polar sulfonic acid groups and additional methyl substituents, which increase hydrophobicity.

Toxicity and Ecotoxicity:

  • 2-Hydroxy-3,5-bis[...]sulfonic acid : Exhibits acute and chronic aquatic toxicity, with irreversible eye effects .

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